molecular formula C14H14FN5O2S B2595722 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 2310124-53-7

4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2595722
CAS RN: 2310124-53-7
M. Wt: 335.36
InChI Key: CSEXJJXGVFCNTA-UHFFFAOYSA-N
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Description

4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide involves the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which is overexpressed in many cancer cells. In addition, it has been shown to inhibit the replication of certain viruses by targeting viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide depend on the specific target protein or enzyme it inhibits. In cancer cells, it can induce apoptosis or cell death by inhibiting DNA synthesis. In viral infections, it can prevent the replication of the virus, leading to reduced viral load. Furthermore, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its high potency and specificity for its target protein or enzyme. This allows for precise control of the experiment and reduces the likelihood of off-target effects. However, one of the limitations of this compound is its potential toxicity, which can affect the viability of cells or organisms used in the experiment. Therefore, careful consideration should be given to the concentration and duration of exposure to this compound.

Future Directions

There are several future directions for the study of 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide. One potential direction is the development of new drug candidates based on this compound for the treatment of cancer, viral infections, and neurological disorders. In addition, further investigation of its antimicrobial and antifungal properties may lead to the development of new antibiotics. Furthermore, this compound can be used as a tool in biochemical and biophysical studies to investigate protein-ligand interactions, which can provide insights into the structure and function of proteins. Finally, the development of new synthesis methods for this compound can improve its yield and purity, making it more accessible for research and development.
In conclusion, 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a promising compound with potential applications in various fields. Its high potency and specificity for its target protein or enzyme make it a valuable tool in lab experiments and a potential candidate for drug development. Further research is needed to fully explore its potential and develop new applications for this compound.

Synthesis Methods

The synthesis of 4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with thiophen-2-ylmethylamine and piperazine in the presence of a coupling agent. The resulting compound is then subjected to oxidation to form the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, viral infections, and neurological disorders. In addition, it has been studied for its antimicrobial and antifungal properties. Furthermore, this compound has been used as a tool in biochemical and biophysical studies to investigate protein-ligand interactions.

properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2S/c15-10-6-16-13(17-7-10)20-4-3-19(9-12(20)21)14(22)18-8-11-2-1-5-23-11/h1-2,5-7H,3-4,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEXJJXGVFCNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NCC2=CC=CS2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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